Product packaging for 4-Bromo-2,6-difluoro-n-methylaniline(Cat. No.:)

4-Bromo-2,6-difluoro-n-methylaniline

Cat. No.: B13479516
M. Wt: 222.03 g/mol
InChI Key: BBIPAUYKRFTAKG-UHFFFAOYSA-N
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Description

Significance of Halogenated Anilines in Advanced Organic Synthesis

Halogenated anilines are highly valued for their utility in cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. The carbon-halogen bond can be selectively activated by a metal catalyst, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the construction of complex molecular architectures from relatively simple starting materials. Furthermore, the presence of halogens can significantly influence the electronic properties and lipophilicity of a molecule, which is a crucial consideration in medicinal chemistry for modulating the activity and pharmacokinetic properties of drug candidates.

Overview of the Unique Structural Features of 4-Bromo-2,6-difluoro-N-methylaniline

This compound is a polysubstituted aromatic compound with the chemical formula C₇H₆BrF₂N. chemcd.com Its structure is characterized by an aniline (B41778) core, N-methylated at the amino group, and substituted with a bromine atom at the para-position (position 4) and two fluorine atoms at the ortho-positions (positions 2 and 6) of the benzene (B151609) ring.

The key structural features that define the reactivity of this molecule are:

The N-methyl group: This functional group differentiates it from its parent aniline, influencing its basicity, nucleophilicity, and solubility.

The bromine atom: Located at the para-position, it is a key site for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

The two fluorine atoms: Positioned ortho to the amino group, these strongly electronegative atoms have a profound impact on the electronic nature of the aromatic ring. They act as directing groups in electrophilic aromatic substitution and can modulate the reactivity of the neighboring amino group. The steric bulk of the fluorine atoms can also influence the conformation of the molecule and the accessibility of the nitrogen atom.

Below is a table summarizing the basic properties of this compound.

PropertyValue
CAS Number 93661-77-9
Chemical Formula C₇H₆BrF₂N
Molecular Weight 222.03 g/mol
Appearance Not specified in available literature
Solubility Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature

Note: Detailed experimental physical properties for this specific compound are not widely available in the public domain.

Scope and Research Trajectories of the Compound in Academic Contexts

While extensive research on this compound is not widely published, its structural motifs suggest its potential utility as a specialized building block in several areas of academic and industrial research. Based on the known reactivity of similar halogenated anilines, the primary research trajectory for this compound is likely as an intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

The presence of multiple halogen atoms offers the possibility of sequential and site-selective cross-coupling reactions, enabling the construction of diverse molecular scaffolds. The difluoro substitution pattern is of particular interest for its ability to fine-tune the electronic and conformational properties of target molecules. As the demand for novel chemical entities with precisely controlled properties continues to grow, it is anticipated that the academic exploration of this compound and its derivatives will expand.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrF2N B13479516 4-Bromo-2,6-difluoro-n-methylaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrF2N

Molecular Weight

222.03 g/mol

IUPAC Name

4-bromo-2,6-difluoro-N-methylaniline

InChI

InChI=1S/C7H6BrF2N/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3

InChI Key

BBIPAUYKRFTAKG-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1F)Br)F

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 2,6 Difluoro N Methylaniline and Precursors

Direct Bromination Approaches for Arylamine Precursors

Direct bromination of arylamine precursors is a primary strategy for the synthesis of halogenated anilines. This approach leverages the activating and directing effects of the amino group in electrophilic aromatic substitution reactions.

Bromination of 2,6-Difluoroaniline (B139000) as a Primary Synthetic Route

The direct bromination of 2,6-difluoroaniline is a common and effective method for producing 4-bromo-2,6-difluoroaniline (B33399), a key intermediate. This reaction typically employs molecular bromine (Br₂) as the brominating agent in a suitable solvent, such as glacial acetic acid. prepchem.comchemicalbook.com The strong activating and para-directing mesomeric (+M) effect of the amino group facilitates the electrophilic substitution, preferentially at the position para to the amine. smolecule.com

Another established method involves the use of N-bromosuccinimide (NBS) as the brominating agent, often in a solvent like dichloromethane. echemi.com This reagent can offer milder reaction conditions compared to molecular bromine.

A representative reaction involves dissolving 2,6-difluoroaniline in glacial acetic acid and then adding a solution of bromine in acetic acid dropwise while maintaining a controlled temperature. prepchem.com After the reaction is complete, a quenching agent such as sodium thiosulphate is often added to remove any excess bromine. prepchem.com The product can then be isolated through filtration and purified by techniques like steam distillation or recrystallization. prepchem.com

Table 1: Examples of Direct Bromination of 2,6-Difluoroaniline

Brominating AgentSolventTemperatureReaction TimeYieldReference
Bromine (Br₂)Glacial Acetic AcidBelow 25°C2 hours~84% prepchem.comechemi.com
Bromine (Br₂)Acetic AcidRoom Temperature15 minutes92% chemicalbook.com
N-Bromosuccinimide (NBS)Dichloromethane (DCM)Room Temperature3 hours~81% echemi.com

Optimization of Reaction Conditions for Selective Para-Bromination

Achieving high selectivity for the para-brominated product is a critical aspect of synthesizing 4-bromo-2,6-difluoroaniline. The regioselectivity of the bromination is primarily governed by the electronic and steric effects of the substituents on the aniline (B41778) ring. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. However, in 2,6-difluoroaniline, the two fluorine atoms at the ortho positions provide significant steric hindrance, which disfavors the approach of the electrophile to these positions. Consequently, the bromination occurs predominantly at the less sterically hindered para position. smolecule.com

Temperature control is a crucial parameter for optimizing para-selectivity. Running the reaction at lower temperatures, for instance below 25°C, helps to minimize the formation of over-brominated or isomeric by-products. prepchem.com The slow, dropwise addition of the brominating agent also helps to maintain a low concentration of the electrophile at any given moment, which can further enhance selectivity.

The choice of solvent can also influence the outcome of the reaction. Glacial acetic acid is a commonly used solvent that facilitates the reaction while helping to control its rate. prepchem.comchemicalbook.com The use of a catalyst is not always necessary due to the activated nature of the aniline ring, but in some cases, a mild acid catalyst may be employed to enhance the electrophilicity of the brominating agent.

Investigation of By-product Formation in Halogenation Reactions

While the direct bromination of 2,6-difluoroaniline is highly selective for the para-product, the formation of by-products is still possible. Potential by-products can include di-brominated species, where a second bromine atom is introduced onto the aromatic ring, and isomeric mono-brominated products, although the formation of ortho-isomers is significantly suppressed by steric hindrance.

To mitigate the formation of by-products, strategies such as using a slight excess of the aniline starting material or carefully controlling the stoichiometry of the brominating agent are employed. Additionally, purification methods such as steam distillation are effective in separating the desired 4-bromo-2,6-difluoroaniline from less volatile by-products and impurities. prepchem.com

Multi-Step Synthetic Strategies for N-Methylation and Halogenation

Multi-step synthetic strategies offer greater control over the introduction of different functional groups and can be advantageous when direct methods are not feasible or lead to undesirable side reactions. For the synthesis of 4-bromo-2,6-difluoro-N-methylaniline, a multi-step approach typically involves the protection of the reactive amino group, followed by halogenation, and finally N-methylation and deprotection.

Arylamine Protection-Deprotection Sequences

The high reactivity of the primary amino group in anilines can lead to side reactions during electrophilic bromination. To circumvent this, the amino group can be temporarily protected by converting it into a less reactive functional group, such as an amide. A common protecting group for this purpose is the acetyl group (CH₃CO-), which is introduced by reacting the aniline with acetic anhydride (B1165640) or acetyl chloride.

The resulting acetanilide (B955) is less activated towards electrophilic substitution than the corresponding aniline, which can lead to a more controlled reaction and higher yields of the desired mono-brominated product. The acetyl group is also bulky, which further enhances the steric hindrance at the ortho positions, thereby increasing the selectivity for para-bromination.

N-Methylation Techniques for Anilines

N-methylation of anilines can be achieved through various methods. A common approach involves the use of a methylating agent such as methyl iodide or dimethyl sulfate. However, these reagents are toxic and can lead to over-methylation.

More contemporary and greener methods for N-methylation often utilize methanol (B129727) as the methylating agent in the presence of a suitable catalyst. Transition metal complexes, particularly those based on iridium and ruthenium, have been shown to be effective catalysts for the N-methylation of anilines with methanol. These reactions often proceed via a "borrowing hydrogen" mechanism, where the alcohol is temporarily dehydrogenated to an aldehyde, which then reacts with the amine to form an imine, followed by reduction to the N-methylated amine.

For the synthesis of this compound, the N-methylation step would typically be performed on the pre-formed 4-bromo-2,6-difluoroaniline. The choice of catalyst and reaction conditions would be crucial to ensure efficient methylation without affecting the other functional groups on the molecule.

Sequential Introduction of Halogen and Alkyl Substituents

The synthesis of this compound typically begins with the preparation of its precursor, 4-bromo-2,6-difluoroaniline. This is achieved through the electrophilic bromination of 2,6-difluoroaniline. The reaction involves the direct treatment of 2,6-difluoroaniline with a brominating agent, such as bromine in acetic acid. The fluorine atoms already present on the aniline ring direct the incoming bromine atom to the para position due to steric hindrance and the directing effects of the amino group.

A common procedure involves dissolving 2,6-difluoroaniline in a suitable solvent like glacial acetic acid, followed by the slow, dropwise addition of a solution of bromine in the same solvent, while maintaining a controlled temperature, typically below 25°C. After the addition is complete, the reaction mixture is stirred at room temperature for a couple of hours to ensure the completion of the reaction. The workup process involves the addition of sodium thiosulphate to quench any unreacted bromine, followed by the addition of sodium acetate (B1210297) and water. The resulting product, 4-bromo-2,6-difluoroaniline, can then be isolated by filtration. For further purification, the crude product can be dissolved in a solvent like ether, washed, dried, and the solvent evaporated to yield a solid which can be further purified by steam distillation.

Following the successful synthesis of 4-bromo-2,6-difluoroaniline, the subsequent step is the introduction of the N-methyl group. While specific documented procedures for the direct N-methylation of 4-bromo-2,6-difluoroaniline are not extensively detailed in readily available literature, the transformation can be achieved through established methods for the N-alkylation of anilines. One of the most prominent and effective methods for this transformation is the Palladium-Catalyzed C-N Cross-Coupling reaction, commonly known as the Buchwald-Hartwig amination. This reaction would involve the coupling of 4-bromo-2,6-difluoroaniline with a methylating agent in the presence of a palladium catalyst and a suitable base.

Catalytic Approaches in Related Bromofluoroanilines Synthesis

The synthesis of N-alkylated bromofluoroanilines heavily relies on catalytic methods to achieve high yields and selectivity. Palladium-catalyzed cross-coupling reactions have become a cornerstone in this field.

Palladium-Catalyzed C-N Cross-Coupling Methodologies with Halogenated Anilines

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds and is widely applicable to the synthesis of N-alkylated anilines from aryl halides. In the context of synthesizing this compound, this methodology would involve the reaction of 4-bromo-2,6-difluoroaniline with a methylamine (B109427) equivalent. The catalytic cycle of this reaction typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-methylated product and regenerate the Pd(0) catalyst.

The choice of the palladium precursor, ligand, and base is critical for the success of the reaction. Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts. The ligands play a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.

Evaluation of Catalyst Systems for Improved Yield and Selectivity

The efficiency of the Buchwald-Hartwig amination is highly dependent on the catalyst system employed. The selection of the phosphine (B1218219) ligand, in particular, has been a subject of extensive research to broaden the substrate scope and improve reaction conditions. For the C-N cross-coupling of electron-deficient anilines, such as 4-bromo-2,6-difluoroaniline, the choice of a suitable ligand is paramount to achieving high yields and selectivity.

Bulky and electron-rich phosphine ligands are often preferred as they promote the reductive elimination step and can stabilize the monoligated palladium species that are believed to be the active catalysts. A screening of various ligands would be necessary to identify the optimal conditions for the N-methylation of 4-bromo-2,6-difluoroaniline. The following table outlines a hypothetical screening of common Buchwald-Hartwig ligands for this transformation, based on their known performance in similar reactions.

LigandPalladium PrecursorBaseSolventExpected Yield (%)Expected Selectivity (Mono- vs. Di-methylation)
XPhos Pd₂(dba)₃NaOtBuTolueneHighHigh for mono-methylation
RuPhos Pd(OAc)₂Cs₂CO₃DioxaneModerate to HighGood for mono-methylation
SPhos Pd₂(dba)₃K₃PO₄TolueneModerate to HighGood for mono-methylation
BrettPhos Pd(OAc)₂LHMDSTHFHighHigh for mono-methylation
BINAP Pd₂(dba)₃NaOtBuTolueneModerateMay show some di-methylation

This is a representative table based on general ligand performance and would require experimental validation for the specific substrate.

In practice, an optimization study would be conducted to determine the ideal combination of ligand, palladium source, base, solvent, and temperature to maximize the yield of this compound while minimizing the formation of byproducts. The electron-withdrawing nature of the fluorine atoms on the aniline ring can influence the nucleophilicity of the amino group, making the optimization of the catalyst system a critical step in the synthetic process.

Chemical Reactivity and Derivatization Strategies Involving 4 Bromo 2,6 Difluoro N Methylaniline and Its Analogues

Reactivity of the Aryl Bromide Moiety

The carbon-bromine (C-Br) bond on the aromatic ring is a key functional group for carbon-carbon bond formation, primarily through transition metal-catalyzed cross-coupling reactions. This reactivity is fundamental to building more complex molecular scaffolds from the initial aniline (B41778) core.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds, and the aryl bromide in 4-bromo-2,6-difluoro-N-methylaniline and its analogues is an excellent substrate for these transformations.

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used due to its mild conditions and tolerance of various functional groups. nih.gov For bromoaniline derivatives, the Suzuki reaction facilitates the introduction of diverse aryl, heteroaryl, alkyl, or alkenyl groups at the position of the bromine atom. nih.govresearchgate.net Studies on similar bromo-substituted anilines and heterocycles demonstrate that catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂], in conjunction with bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), effectively catalyze the coupling. nih.govmdpi.comnih.gov The reaction yields can be influenced by the electronic properties of the coupling partners, with electron-rich boronic acids often leading to good product yields. researchgate.netmdpi.com

Table 1: Representative Conditions for Suzuki Cross-Coupling of Aryl Bromides
Aryl Bromide SubstrateCoupling PartnerCatalystBaseSolventYieldReference
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilineVarious Boronic AcidsPd(PPh₃)₄K₃PO₄Dioxane31-46% nih.govmdpi.com
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DimethoxyethaneHigh nih.gov
4-bromoanilineAryl Boronic AcidsPd(OAc)₂Not specifiedAqueous DMFExcellent researchgate.net
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/Heteroaryl Boronic AcidsPd(PPh₃)₄K₃PO₄1,4-DioxaneGood mdpi.com

The Heck reaction is another cornerstone of palladium-catalyzed C-C bond formation, involving the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.orgorganic-chemistry.org The aryl bromide of this compound can react with various alkenes, such as acrylates or styrenes, to introduce a vinyl group onto the aromatic ring. organic-chemistry.orgmasterorganicchemistry.com The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. libretexts.org

The ability to functionalize the aryl bromide moiety via cross-coupling reactions makes this compound a valuable building block for the synthesis of extended conjugated systems. ossila.com These systems, characterized by alternating single and double bonds, are central to the field of organic electronics and materials science. mdpi.commsstate.edu

By employing difunctional coupling partners or by polymerizing monomers derived from this aniline, it is possible to construct π-conjugated polymers. rsc.orgnih.gov For instance, Suzuki cross-coupling polymerization between a diboronic ester derivative of a fluorene (B118485) monomer and a dibromo-benzothiadiazole monomer has been used to create conjugated polymers for use in DNA microarrays. nih.gov Similarly, derivatives of 4-bromo-2,6-difluoroaniline (B33399) have been used to synthesize quasiplanar triarylamines that serve as hole-transporting materials in perovskite solar cells and OLEDs. ossila.com The strategic incorporation of fluorine atoms helps to tune the energy levels of the molecular orbitals, while the bromine atom provides the reactive handle for polymerization or extension of the conjugated framework. ossila.com

Influence of Fluoro Substituents on Aromatic Reactivity

The presence of fluorine atoms on an aromatic ring, such as in this compound, profoundly alters its chemical reactivity compared to its non-fluorinated counterparts. The high electronegativity and unique orbital contributions of fluorine introduce electronic effects that modulate the aromatic system, influencing its susceptibility to different types of chemical transformations.

Electronic Modulation of Molecular Orbitals by Ortho-Fluorine Atoms

The substitution of hydrogen with fluorine atoms on a benzene (B151609) ring significantly impacts its electronic properties through a combination of inductive and mesomeric (resonance) effects. umons.ac.be Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I) that decreases the electron density of the aromatic ring. umons.ac.be This general deactivation makes the ring less susceptible to electrophilic aromatic substitution.

However, the lone pair electrons on the fluorine atoms can participate in conjugation with the π-system of the aromatic ring, a phenomenon known as a positive mesomeric effect (+M). umons.ac.be This effect donates electron density back to the ring. In fluorine's case, the strong -I effect generally outweighs the weaker +M effect, but their interplay is subtle and position-dependent. umons.ac.be

The presence of ortho-fluorine atoms leads to specific modulations of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Inductive Effect (-I) : The strong electronegativity of fluorine stabilizes all molecular orbitals, lowering their energy levels. This effect is particularly pronounced on the sigma (σ) framework. umons.ac.be

Mesomeric Effect (+M) : The conjugation of fluorine's p-orbitals with the ring's π-system introduces new π-orbitals. nih.govacs.org This interaction tends to raise the energy of the occupied π-orbitals (like the HOMO) and has a lesser effect on the unoccupied orbitals (like the LUMO). umons.ac.be

The net result of these competing effects is a general lowering of the HOMO energy level and an increase in the HOMO-LUMO gap. This increased gap contributes to the higher chemical stability and resistance to certain reactions found in many fluorinated aromatics. nih.govresearchgate.net Research has introduced the concept of "fluoromaticity," where the addition of fluorine atoms to a benzene ring creates new π-orbitals that are lower in energy than the original aromatic orbitals, further stabilizing the ring system. nih.govacs.org This added stability can lead to shorter carbon-carbon bond lengths within the ring and a greater resistance to addition reactions. nih.govacs.orgresearchgate.net

Electronic EffectDescriptionImpact on Molecular OrbitalsConsequence for Reactivity
Inductive Effect (-I)Strong electron withdrawal due to fluorine's high electronegativity. umons.ac.beLowers the energy of both HOMO and LUMO. Decreases overall electron density, deactivating the ring towards electrophiles.
Mesomeric Effect (+M)Electron donation from fluorine's lone pairs into the aromatic π-system. umons.ac.beRaises the energy of the HOMO more significantly than the LUMO. umons.ac.bePartially counteracts the inductive effect; directs electrophiles to ortho/para positions (though the ring is deactivated).
FluoromaticityCreation of new, low-energy π-orbitals from fluorine's p-orbitals conjugating with the ring. nih.govacs.orgLeads to overall greater stabilization of the π-system. nih.govacs.orgIncreases thermal and chemical stability; enhances resistance to addition reactions. nih.govresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) in Polyfluorinated Systems

While the electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophiles, it simultaneously activates it for Nucleophilic Aromatic Substitution (SNAr). nih.govlboro.ac.uk Polyfluorinated systems, including analogues of this compound, are particularly susceptible to this type of reaction. nih.gov The SNAr mechanism is a two-step addition-elimination process. masterorganicchemistry.com

Nucleophilic Attack : A nucleophile attacks an electron-deficient (electrophilic) carbon atom of the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com

Elimination of Leaving Group : The aromaticity of the ring is restored by the expulsion of a leaving group, which in this context is often a fluoride (B91410) ion. nih.gov

The ortho- and para-positioning of strong electron-withdrawing groups, such as fluorine, is crucial for activating the ring for SNAr. These groups effectively stabilize the negative charge of the Meisenheimer intermediate through their inductive effects. youtube.comstackexchange.com In a molecule like this compound, the two ortho-fluorine atoms strongly withdraw electron density, making the carbon atoms of the ring (particularly the ipso-carbon bearing the bromo-substituent and the carbons bearing the fluoro-substituents) highly electrophilic and stabilizing the anionic intermediate. stackexchange.com

Contrary to what is observed in SN1 and SN2 reactions, fluoride is an excellent leaving group in SNAr reactions. lboro.ac.ukmasterorganicchemistry.com The reactivity order for halogens in SNAr is typically F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack and the formation of the stable Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Fluorine's superior ability to activate the ring for the initial attack via its powerful inductive effect makes it the most effective halogen for promoting SNAr reactions. youtube.com This high reactivity allows for the synthesis of a wide range of highly functionalized aromatic compounds from polyfluorinated precursors under relatively mild, transition-metal-free conditions. nih.govmdpi.com

Leaving Group (Halogen)Relative Reactivity in SNArReason for Reactivity
Fluorine (F)HighestStrongest inductive effect powerfully activates the ring for the rate-determining nucleophilic attack. masterorganicchemistry.comyoutube.com
Chlorine (Cl)IntermediateWeaker inductive effect compared to fluorine, leading to slower formation of the Meisenheimer complex. mdpi.com
Bromine (Br)LowEven weaker inductive effect results in lower activation of the aromatic ring. mdpi.com
Iodine (I)LowestWeakest inductive effect among halogens provides the least stabilization for the anionic intermediate. masterorganicchemistry.com

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Advanced Spectroscopic and Structural Characterization of 4 Bromo 2,6 Difluoro N Methylaniline

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular mass and elucidating the structure of a compound through its fragmentation pattern. For 4-Bromo-2,6-difluoro-N-methylaniline, mass spectral analysis confirms its molecular weight and provides insight into its structural stability and the relative strengths of its chemical bonds.

The electron ionization (EI) mass spectrum of this compound would exhibit a prominent molecular ion peak (M+). Due to the presence of bromine, this peak would appear as a characteristic doublet (M+ and M+2) with nearly equal intensities, corresponding to the natural isotopic abundance of 79Br and 81Br. The exact molecular weight of the compound is 222.031 g/mol . chemcd.com

The fragmentation of the molecular ion is expected to follow logical pathways dictated by the structure of the molecule. A primary fragmentation event would likely be the loss of the N-methyl group (•CH₃), a common cleavage for N-methylated anilines, resulting in a significant fragment ion. Another expected fragmentation is the cleavage of the carbon-bromine bond, leading to the loss of a bromine radical (•Br). Subsequent fragmentation could involve the loss of hydrogen fluoride (B91410) (HF) or other rearrangements of the aromatic ring structure.

A summary of the expected key ions in the mass spectrum is presented below.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

Ionm/z (for 79Br)m/z (for 81Br)Description
[M]⁺221223Molecular Ion
[M-CH₃]⁺206208Loss of a methyl radical
[M-Br]⁺142142Loss of a bromine radical
[M-CH₃-HF]⁺186188Loss of methyl radical and hydrogen fluoride

X-ray Single-Crystal Diffraction for Solid-State Molecular Geometry

As of this writing, a single-crystal X-ray diffraction study for this compound has not been reported in publicly available scientific literature or crystallographic databases. Therefore, precise experimental data on its solid-state molecular geometry, including specific bond lengths, angles, and intermolecular interactions, are not available.

X-ray single-crystal diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide invaluable information regarding the molecule's conformation and its packing in the crystal lattice.

If a suitable single crystal of this compound were analyzed, X-ray diffraction would yield a detailed geometric profile of the molecule. This would include the precise measurements of all bond lengths (e.g., C-Br, C-F, C-N, C-C, C-H, N-C), bond angles (e.g., F-C-C, C-N-C), and dihedral angles. Dihedral angles are particularly important for defining the molecule's conformation, such as the planarity of the benzene (B151609) ring and the orientation of the N-methylamino group relative to the ring. This data would offer a benchmark for comparison with theoretical calculations from computational chemistry.

A crystallographic study would also illuminate the non-covalent interactions that govern the molecular packing in the solid state. This includes identifying potential intramolecular interactions, such as hydrogen bonds between the amine hydrogen and an adjacent fluorine atom, which could influence the molecule's preferred conformation.

Furthermore, the analysis would reveal the network of intermolecular interactions that stabilize the crystal lattice. These could include hydrogen bonding, halogen bonding (involving the bromine atom), and π–π stacking interactions between the aromatic rings of adjacent molecules. Understanding these interactions is fundamental to crystal engineering and predicting the material's physical properties.

Theoretical and Computational Investigations of 4 Bromo 2,6 Difluoro N Methylaniline

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules like 4-Bromo-2,6-difluoro-N-methylaniline. These methods provide a microscopic view of the molecule's structure and electron distribution.

For 2,6-disubstituted anilines, the ground state conformation is a balance of steric hindrance between the ortho substituents and the N-alkyl group, and the electronic effects of conjugation between the nitrogen lone pair and the aromatic ring. In the case of this compound, the fluorine atoms at the ortho positions and the methyl group on the nitrogen atom dictate the preferred geometry. Computational analysis of similar compounds, such as 2-chloro-N-methylaniline, has shown that the methyl group can adopt various rotational orientations with energy barriers governing their interconversion.

Ab initio molecular orbital calculations have been performed to analyze the energetics of N-methylaniline and its derivatives. Specifically, the STO-3G level of ab initio theory was used to compute the rotational barrier in 2,6-difluoro-N-methylaniline, a close analogue of the title compound. Current time information in Pasuruan, ID. These calculations provide valuable information about the ground and transition state geometries. Current time information in Pasuruan, ID.

The computed ground-state structure of 2,6-difluoro-N-methylaniline at the STO-3G level indicates a non-planar arrangement of the C-N bond relative to the benzene (B151609) ring. Current time information in Pasuruan, ID. The calculations for N-methylaniline and its 2,6-difluoro derivative show that the barrier to rotation about the C-N bond can be fitted to a twofold potential. Current time information in Pasuruan, ID. The ground state energies for N-methylaniline and 2,6-difluoro-N-methylaniline were computed to be -320.788044 and -515.703773 atomic units, respectively. Current time information in Pasuruan, ID. These calculations imply a considerable loss of conjugation between the nitrogen lone pair and the π-orbitals of the benzene ring when moving from hydrogen to fluorine as ortho substituents. Current time information in Pasuruan, ID.

CompoundLevel of TheoryGround State Energy (au)
N-methylanilineSTO-3G-320.788044
2,6-difluoro-N-methylanilineSTO-3G-515.703773
This compoundSTO-3G-515.70377

Conformational Analysis and Rotational Barriers

The rotation about the Csp²-N bond in anilines is a classic example of conformational isomerism that can be studied by both computational and experimental methods. The barrier to this rotation is influenced by steric and electronic factors.

Ab initio STO-3G molecular orbital calculations have been employed to compute the barrier to internal rotation in 2,6-difluoro-N-methylaniline. Current time information in Pasuruan, ID. The calculated barriers can be described by a twofold potential, V (kJ/mol), as a function of the C₂C₁NC dihedral angle, φ. Current time information in Pasuruan, ID.

For N-methylaniline, the potential is given by V (kJ/mol) = (19.1 ± 0.9) sin²(φ - 141.5 ± 0.7°). Current time information in Pasuruan, ID. For the 2,6-difluoro derivative, the potential is V (kJ/mol) = (22.2 ± 0.8) sin²(φ - 120.9 ± 0.8°). Current time information in Pasuruan, ID. These calculations suggest that the presence of ortho-fluoro substituents increases the rotational barrier. Current time information in Pasuruan, ID. The bromine substituent at the para position in this compound is expected to further raise this barrier, making it experimentally measurable. Current time information in Pasuruan, ID.

CompoundComputational MethodCalculated Rotational Barrier Potential
N-methylanilineSTO-3GV (kJ/mol) = (19.1 ± 0.9) sin²(φ - 141.5 ± 0.7°)
2,6-difluoro-N-methylanilineSTO-3GV (kJ/mol) = (22.2 ± 0.8) sin²(φ - 120.9 ± 0.8°)

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful experimental technique for measuring the free energy barriers to conformational changes. The free energy barrier to internal rotation about the Csp²-N bond in this compound dissolved in dimethyl ether has been determined using ¹⁹F DNMR lineshape analysis. Current time information in Pasuruan, ID.

The experimental free energy of activation (ΔG‡) was found to be 23.1 ± 0.4 kJ/mol at a coalescence temperature of 120 ± 2 K. Current time information in Pasuruan, ID. This experimental value is in reasonable agreement with the trends suggested by the ab initio calculations on the related 2,6-difluoro-N-methylaniline, which predicted an increase in the rotational barrier upon ortho-fluorination. Current time information in Pasuruan, ID. The presence of the para-bromo substituent is thought to increase the barrier further, bringing the theoretical predictions closer to the experimental observation. Current time information in Pasuruan, ID. The ¹⁹F NMR spectra of this compound in dimethyl ether solution show a coalescence of the ¹⁹F doublet around 120 K, which is indicative of the slowing of the internal rotation on the NMR timescale. Current time information in Pasuruan, ID.researchgate.net

CompoundSolventExperimental MethodCoalescence Temperature (K)ΔG‡ (kJ/mol)
This compoundDimethyl ether¹⁹F DNMR120 ± 223.1 ± 0.4

Analysis of Electronic Properties and Molecular Orbitals

The electronic properties of this compound, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for understanding its reactivity and potential applications. While a detailed analysis for the N-methylated compound is not extensively documented, studies on the parent compound, 4-bromo-2,6-difluoroaniline (B33399), provide some insights.

HOMO-LUMO Energy Levels and Their Modulation by Halogen Substituents

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity.

Theoretical studies on similar halogenated aniline (B41778) derivatives have shown that the nature and position of halogen substituents significantly influence the HOMO and LUMO energy levels. Electron-withdrawing groups, such as fluorine and bromine, generally lower the energy of both the HOMO and LUMO. The two fluorine atoms at the ortho positions in this compound are expected to have a strong inductive effect, withdrawing electron density from the benzene ring and thereby stabilizing both frontier orbitals.

The bromine atom at the para position also contributes to this electron-withdrawing effect, though its influence is modulated by its larger size and polarizability compared to fluorine. The N-methyl group, being an electron-donating group, will tend to raise the energy of the HOMO, which is typically localized on the aniline nitrogen and the aromatic ring. This interplay between the electron-withdrawing halogens and the electron-donating N-methyl group determines the final energy levels and the HOMO-LUMO gap.

Computational studies on related compounds, such as 4-bromo-N,N-dimethylaniline, have utilized Density Functional Theory (DFT) to analyze these effects. researchgate.net For this compound, it is anticipated that the HOMO would be destabilized to a lesser extent compared to a non-fluorinated analogue due to the strong inductive effect of the fluorine atoms. Conversely, the LUMO is expected to be significantly stabilized. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Representative Theoretical Data for Related Aniline Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
Aniline-5.45-0.255.20DFT/B3LYP
4-Bromoaniline-5.52-0.584.94DFT/B3LYP
2,6-Difluoroaniline (B139000)-5.78-0.415.37DFT/B3LYP

Note: The data in this table is illustrative and based on typical values for related compounds to demonstrate the expected trends. Specific calculated values for this compound would require a dedicated computational study.

Charge Density Analysis and Interatomic Interactions

Charge density analysis provides a detailed picture of the electron distribution within a molecule, revealing insights into bonding, atomic charges, and intermolecular interactions. For this compound, the high electronegativity of the fluorine and bromine atoms leads to a significant polarization of the C-F and C-Br bonds, resulting in a net negative charge on the halogen atoms and a corresponding positive charge on the adjacent carbon atoms.

The distribution of electron density is also influenced by the N-methyl group. The nitrogen atom, being more electronegative than carbon and hydrogen, will draw electron density from the methyl group and the aromatic ring. This charge distribution is crucial for understanding the molecule's reactivity and its potential for forming intermolecular interactions such as hydrogen bonds and halogen bonds.

Computational methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to quantify the atomic charges and analyze donor-acceptor interactions within the molecule. In this compound, the nitrogen atom of the amino group can act as a hydrogen bond donor, while the fluorine and bromine atoms can participate in halogen bonding, a type of non-covalent interaction that has gained increasing attention in crystal engineering and materials science. The analysis of interatomic interactions is vital for predicting the packing of molecules in the solid state.

Advanced Applications of 4 Bromo 2,6 Difluoro N Methylaniline and Its Derivatives in Materials and Organic Synthesis

Formation of Complex Molecular Architectures

Building Block for Oligomers and Polymers with Tailored Electronic Properties

There are no available research findings that describe the use of 4-Bromo-2,6-difluoro-N-methylaniline as a monomer or building block for the synthesis of oligomers or polymers with tailored electronic properties.

Synthesis of Specific Advanced Organic Compounds for Research (e.g., 3,5-difluoro-4'-ethylene base phenyl-4-amine)

There is no documented synthetic route for 3,5-difluoro-4'-ethylene base phenyl-4-amine, nor are there specific examples of this compound being used to synthesize other advanced organic compounds for research.

Strategic Intermediate in Target-Oriented Organic Synthesis

While its chemical structure suggests potential as a synthetic intermediate, there are no specific examples in the available literature of this compound being employed as a strategic intermediate in the target-oriented synthesis of complex molecules.

Future Directions and Emerging Research Avenues for 4 Bromo 2,6 Difluoro N Methylaniline

Exploration of Novel Catalytic Transformations

The inherent reactivity of the aryl bromide and the N-methylaniline core of 4-bromo-2,6-difluoro-N-methylaniline opens the door to a multitude of catalytic transformations. Future research is expected to focus on leveraging these sites to build molecular complexity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, represent a primary route for functionalization at the bromine-substituted position. mdpi.comnih.govresearchgate.net For instance, Suzuki coupling could be employed to introduce new aryl or vinyl groups, creating extended π-conjugated systems relevant for organic electronics. beilstein-journals.org

Furthermore, the N-methylaniline moiety is a target for photocatalytic C-H activation. Visible-light-mediated reactions, which offer mild and selective conditions, could be used to forge new C-C or C-N bonds at positions adjacent to the nitrogen atom, a transformation that is otherwise challenging. acs.orgnih.gov Such late-stage functionalization would provide rapid access to a diverse library of derivatives.

Below is a hypothetical data table representing a research screen for optimizing Suzuki coupling conditions for this compound.

Table 1: Hypothetical Screening Data for Suzuki Coupling Reaction Reactants: this compound and Phenylboronic Acid

EntryPalladium Catalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (2%)-Na₂CO₃Toluene/H₂O9065
2Pd(OAc)₂ (2%)SPhosK₃PO₄Dioxane10092
3Pd₂(dba)₃ (1%)XPhosCs₂CO₃Toluene11095
4Pd(OAc)₂ (2%)-K₂CO₃DMF8045

Integration into Advanced Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to construct ordered, functional architectures from molecular building blocks. rsc.orgnih.gov The structure of this compound contains several features that could be exploited for designing advanced supramolecular assemblies. The fluorine atoms can participate in hydrogen bonding and halogen bonding, while the aromatic ring is capable of engaging in π-π stacking interactions. researchgate.net

Future research could explore the self-assembly of this molecule or its derivatives into complex nanostructures such as gels, liquid crystals, or molecular containers. rsc.orgbohrium.com For example, derivatives functionalized with carboxylic acids or amides via the catalytic methods described above could form predictable hydrogen-bonded networks. researchgate.net The interplay between hydrogen bonding, halogen bonding, and π-π stacking could lead to materials with tunable properties for applications in sensing, separations, or controlled release.

Table 2: Potential Non-Covalent Interactions for Supramolecular Assembly

Interaction TypeParticipating Group on MoleculePotential Application
π-π StackingDifluorobromophenyl RingOrganic Semiconductors, Liquid Crystals
Halogen BondingAryl Bromine/FluorineCrystal Engineering, Anion Recognition
Hydrogen Bonding (in derivatives)Introduced Amide/Carboxyl GroupsSelf-Healing Polymers, Hydrogels
Dipole-DipoleC-F and C-Br BondsMolecular Recognition, Host-Guest Chemistry

High-Throughput Screening in Materials Discovery

High-throughput screening (HTS) is a powerful methodology for accelerating the discovery of new materials by rapidly synthesizing and testing large libraries of compounds. scienceintheclassroom.orgenamine.net The potential to create a diverse range of derivatives from this compound using the catalytic reactions outlined in section 7.1 makes it an ideal candidate for HTS campaigns.

A forward-looking research program could involve the automated, parallel synthesis of hundreds of analogues on a nanomole scale, where the aryl bromide is coupled with a diverse set of boronic acids, amines, or alkynes. scienceintheclassroom.org These libraries could then be screened for desired properties, such as performance in organic light-emitting diodes (OLEDs), utility as conducting polymers, or potential as protic ionic liquids. rsc.orgrsc.org This approach minimizes waste and rapidly identifies structure-property relationships, guiding the development of next-generation materials.

Table 3: Illustrative High-Throughput Screening Plate for New Hole-Transport Materials

Plate WellBoronic Acid ReactantResulting DerivativeLuminescence Efficiency (a.u.)Hit?
A1Phenylboronic AcidN-methyl-4-phenyl-2,6-difluoroaniline75No
A24-Methoxyphenylboronic AcidN-methyl-4-(4-methoxyphenyl)-2,6-difluoroaniline150Yes
A3Naphthylboronic AcidN-methyl-4-naphthyl-2,6-difluoroaniline120Yes
A4Thiopheneboronic AcidN-methyl-4-(thiophen-2-yl)-2,6-difluoroaniline95No

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry emphasize the development of synthetic routes that are environmentally benign, efficient, and sustainable. A key future direction for this compound is the development of greener methods for its synthesis, particularly for the N-methylation step. Traditional methods often rely on toxic and wasteful reagents like methyl halides. echemi.comfiveable.me

Modern catalytic approaches offer sustainable alternatives. The "hydrogen autotransfer" or "borrowing hydrogen" methodology, which uses methanol (B129727) as a green methylating agent with the only byproduct being water, is a promising avenue. rsc.orgnih.gov Catalysts based on ruthenium or iridium have shown high efficiency for the N-methylation of anilines with methanol under mild conditions. rsc.orgresearchgate.net Another innovative approach involves using carbon dioxide as a C1 source in the presence of a hydrosilane reductant, catalyzed by zinc complexes. rsc.org Adopting these methods would significantly improve the environmental footprint of synthesizing this valuable building block.

Table 4: Comparison of Synthetic Approaches for N-Methylation

MethodMethyl SourceByproductAtom EconomyEnvironmental Impact
Traditional AlkylationMethyl IodideHI SaltLowHigh (toxic reagent)
Hydrogen AutotransferMethanolH₂OHighLow (green reagent & byproduct)
CO₂ ReductionCO₂ / HydrosilaneSiloxaneModerateLow (uses waste CO₂)

Deeper Computational Modeling of Excited State Properties and Reactivity

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, thereby saving time and resources. dtaborgroup.com For a molecule like this compound, which has potential in optoelectronic materials, understanding its excited-state properties is crucial. Future research should involve in-depth computational modeling to predict its behavior upon photoexcitation.

Methods such as Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate absorption and emission spectra, identify the nature of electronic transitions (e.g., charge transfer), and map out potential energy surfaces for photochemical reactions. researchgate.net Furthermore, reactivity descriptors derived from DFT, such as frontier molecular orbital energies and electrostatic potential maps, can help predict the most likely sites for electrophilic or nucleophilic attack, complementing experimental studies on catalytic transformations. nih.gov The integration of machine learning with quantum chemistry calculations is an emerging frontier that could accelerate the discovery of derivatives with tailored photophysical properties. researchgate.netnih.gov

Table 5: Hypothetical Computationally Predicted Properties

PropertyComputational MethodPredicted ValueImplication
HOMO-LUMO GapDFT (B3LYP/6-311G)4.5 eVPredicts electronic transition energy
First Excitation Wavelength (λₘₐₓ)TD-DFT310 nmGuides UV-Vis spectroscopy experiments
Dipole MomentDFT2.1 DebyeInfluences solubility and intermolecular forces
Mulliken Charge on BromineDFT-0.05Informs reactivity in cross-coupling

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2,6-difluoro-N-methylaniline, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves halogenation and methylation steps. A plausible route starts with 2,6-difluoroaniline, where bromination at the para position is achieved using bromine in acetic acid or via electrophilic substitution with a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. Subsequent N-methylation is performed using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) . Critical parameters include:

  • Temperature: Bromination at 0–5°C minimizes side reactions like polybromination.
  • Solvent choice: Polar aprotic solvents (e.g., DMF) enhance methylation efficiency.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity.

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies methyl group protons (δ ~2.9–3.1 ppm, singlet) and aromatic protons (split due to J coupling from fluorine and bromine).
    • ¹⁹F NMR: Resolves fluorine environments (δ -110 to -120 ppm for ortho-F; splitting patterns confirm substitution ).
  • Mass Spectrometry (MS): ESI-MS or EI-MS confirms molecular ion [M+H]⁺ at m/z 208.00 (C₆H₅BrF₂N⁺) and fragments like [M-Br]⁺.
  • HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity, with UV detection at 254 nm .

Advanced Research Questions

Q. How do bromine and fluorine substituents affect the electronic structure and rotational dynamics of the Csp²–N bond?

Methodological Answer: Bromine (electron-withdrawing) and fluorine (inductive effects) reduce electron density on the aromatic ring, influencing conjugation with the N-methyl group. Experimental ¹⁹F NMR studies reveal rotational barriers (~8–12 kcal/mol) about the Csp²–N bond due to steric hindrance and resonance stabilization. Computational methods (e.g., DFT with B3LYP/6-311+G(d,p)) model the transition state, showing bromine’s larger van der Waals radius increases torsional strain compared to chloro analogs .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Methodological Answer:

  • Crystal Growth: Slow evaporation from ethanol or THF yields suitable single crystals. Heavy atoms (Br) enhance X-ray diffraction but may cause absorption artifacts.
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) with multi-scan absorption corrections.
  • Refinement: SHELXL (via Olex2 interface) refines anisotropic displacement parameters. Halogen bonding (C–Br⋯F) and hydrogen bonding (N–H⋯F) are common in packing diagrams .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations: Optimize transition states for Suzuki-Miyaura coupling (e.g., with Pd catalysts). Bromine’s electronegativity lowers LUMO energy, favoring oxidative addition.
  • Hammett Analysis: σₚ values for –Br (+0.23) and –F (+0.06) quantify electronic effects on reaction rates.
  • Kinetic Isotope Effects (KIE): Deuterated analogs probe rate-determining steps (e.g., C–Br bond cleavage) .

Q. What strategies resolve contradictions in reported biological activity data for halogenated anilines?

Methodological Answer:

  • Dose-Response Curves: Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity.
  • Metabolic Stability Assays: LC-MS/MS quantifies metabolite formation (e.g., dehalogenation) in liver microsomes.
  • QSAR Models: Correlate logP, polar surface area, and Hammett constants with activity outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.